molecular formula C18H21ClN2 B5709240 1-[(4-chlorophenyl)methyl]-4-(2-methylphenyl)piperazine

1-[(4-chlorophenyl)methyl]-4-(2-methylphenyl)piperazine

Cat. No.: B5709240
M. Wt: 300.8 g/mol
InChI Key: CVDHJIOCBZKQSE-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-4-(2-methylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-4-(2-methylphenyl)piperazine can be achieved through several methods. One common synthetic route involves the reaction of 1-(4-chlorophenyl)methylpiperazine with 2-methylbenzyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-4-(2-methylphenyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, it can inhibit the action of histamine, thereby reducing allergic responses and inflammation. The compound may also interact with other receptors and enzymes, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

1-[(4-chlorophenyl)methyl]-4-(2-methylphenyl)piperazine can be compared with other similar piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with biological targets and its overall effectiveness in various applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(2-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2/c1-15-4-2-3-5-18(15)21-12-10-20(11-13-21)14-16-6-8-17(19)9-7-16/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDHJIOCBZKQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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